

Dotarizine Pharmacokinetics in Healthy Subjects: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Dotarizine, a diphenylmethylpiperazine derivative, has been investigated for its potential therapeutic effects, including antimigraine and antivertigo properties. Understanding its pharmacokinetic profile is crucial for the development and clinical application of this compound. This technical guide synthesizes the available data on the pharmacokinetics of **dotarizine** and its active metabolite in healthy human subjects, based on published clinical studies.

Executive Summary

Clinical research indicates that **dotarizine** is rapidly and extensively metabolized in healthy individuals into an active metabolite, designated FI-6020. Pharmacokinetic assessments following both single and multiple oral doses have demonstrated linear kinetics for the parent drug and its primary metabolite. The terminal elimination half-life for both **dotarizine** and FI-6020 is estimated to be in the range of 7 to 12 hours. Following a multiple-dose regimen, a steady-state concentration is achieved approximately by the seventh day of administration.

Data Presentation

Comprehensive quantitative data from the primary clinical pharmacokinetic study are summarized below. These tables provide key pharmacokinetic parameters for both **dotarizine** and its active metabolite, FI-6020, following single and multiple oral dose administrations.

Table 1: Single-Dose Pharmacokinetics of **Dotarizine** in Healthy Male Volunteers (n=8)



Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
50 mg	Data not available	Data not available	Data not available
100 mg	Data not available	Data not available	Data not available
200 mg	Data not available	Data not available	Data not available

Table 2: Single-Dose Pharmacokinetics of Active Metabolite (FI-6020) in Healthy Male Volunteers (n=8)

Dotarizine Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
50 mg	Data not available	Data not available	Data not available
100 mg	Data not available	Data not available	Data not available
200 mg	Data not available	Data not available	Data not available

Table 3: Multiple-Dose Pharmacokinetics of **Dotarizine** and its Active Metabolite (FI-6020) in Healthy Male Volunteers (50 mg b.i.d. for 14 days, n=8)

Analyte	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
Dotarizine	Data not available	Data not available	Data not available
FI-6020	Data not available	Data not available	Data not available

Note: Specific quantitative values for Cmax, Tmax, and AUC were not available in the public domain at the time of this report.

Experimental Protocols

The primary data on **dotarizine** pharmacokinetics in healthy subjects originate from two distinct clinical studies.[1]

Single-Dose Study

• Study Design: A randomized, double-blind, crossover, placebo-controlled trial.[1]



- Subjects: A group of 8 healthy male volunteers.[1]
- Dosing: Single oral doses of 50 mg, 100 mg, and 200 mg of dotarizine were administered.
- Assessments: The study evaluated physiological and psychomotor effects, safety, tolerability, and pharmacokinetic parameters.[1]

Multiple-Dose Study

- Study Design: An open-label trial.[1]
- Subjects: A group of 8 healthy male volunteers.[1]
- Dosing: Oral administration of 50 mg of dotarizine twice daily (b.i.d.) for a duration of 14 days.[1]
- Assessments: The study focused on tolerability, safety, and pharmacokinetic parameters at steady state.[1]

Bioanalytical Method

 Sample Analysis: Concentrations of dotarizine and its metabolite (FI-6020) in biological samples were determined using gas chromatography with a nitrogen-phosphorus detector (N-P detector).[1]

Visualizations

Logical Relationship of Dotarizine Metabolism and Analysis

The following diagram illustrates the process from administration to pharmacokinetic analysis.



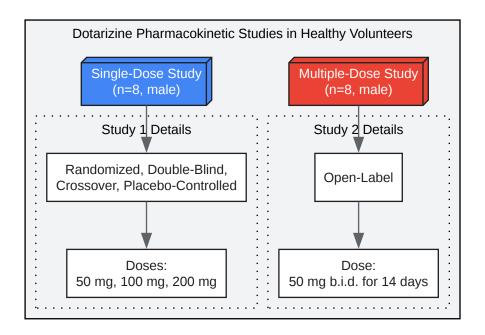
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Caption: Workflow from **Dotarizine** Administration to Pharmacokinetic Analysis.

Experimental Design for Pharmacokinetic Studies

This diagram outlines the structure of the clinical trials conducted to evaluate **dotarizine**'s pharmacokinetics.



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Caption: Overview of Single and Multiple-Dose Clinical Study Designs for **Dotarizine**.

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References

- 1. Clinical pharmacokinetics and tolerability of dotarizine in healthy subjects after single and multiple oral administration PubMed [pubmed.ncbi.nlm.nih.gov]
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